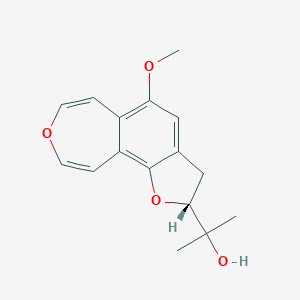

Perilloxin

Description

Properties

IUPAC Name |

2-[(2R)-5-methoxy-2,3-dihydrofuro[3,2-i][3]benzoxepin-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-16(2,17)14-9-10-8-13(18-3)11-4-6-19-7-5-12(11)15(10)20-14/h4-8,14,17H,9H2,1-3H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTPZHKVANVGAN-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=CC(=C3C=COC=CC3=C2O1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1CC2=CC(=C3C=COC=CC3=C2O1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Perilloxin: A Technical Guide to its Discovery, Isolation, and Characterization from Perilla frutescens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perilloxin, a novel prenylated 3-benzoxepin derivative, has been identified and isolated from the stems of Perilla frutescens var. acuta. This compound has demonstrated significant inhibitory activity against cyclooxygenase-1 (COX-1), a key enzyme in the inflammatory pathway. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols, quantitative data, and a visualization of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Perilla frutescens, a member of the Lamiaceae family, is a traditional medicinal plant with a long history of use in East Asia for treating various ailments.[1] Its rich phytochemical profile has been the subject of extensive research, leading to the identification of numerous bioactive compounds. Among these is this compound, a unique 3-benzoxepin derivative, which was discovered through a bioassay-guided fractionation approach targeting inhibitors of cyclooxygenase-1 (COX-1).[2] COX-1 is a critical enzyme responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[3][4] The discovery of this compound as a COX-1 inhibitor highlights the potential of Perilla frutescens as a source of novel anti-inflammatory agents.[2]

Discovery and Bioassay-Guided Isolation

The discovery of this compound was the result of a systematic investigation of the chemical constituents of Perilla frutescens var. acuta stems, guided by an in vitro cyclooxygenase-1 (COX-1) inhibition assay. This approach, known as bioassay-guided fractionation, allows for the targeted isolation of biologically active compounds from a complex mixture.

Initial Extraction and Bioactivity Screening

The dried and powdered stems of Perilla frutescens var. acuta were subjected to extraction with dichloromethane. This initial crude extract demonstrated significant inhibitory activity against COX-1, prompting further investigation.

Bioassay-Guided Fractionation

The dichloromethane extract was fractionated using a combination of chromatographic techniques. The COX-1 inhibitory activity of each fraction was monitored at each stage to guide the separation process towards the active constituents. The fractionation process involved:

-

Flash Column Chromatography: The crude extract was first subjected to flash column chromatography over silica gel.

-

Sephadex LH-20 Column Chromatography: Fractions exhibiting COX-1 inhibitory activity were further purified using a Sephadex LH-20 column.

-

Medium-Pressure Liquid Chromatography (MPLC): The final purification of the active compounds was achieved through MPLC.

This multi-step chromatographic separation led to the isolation of two novel prenylated 3-benzoxepin derivatives: this compound and dehydrothis compound.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature and general laboratory practices for natural product isolation.

Plant Material and Extraction

-

Plant Material: Stems of Perilla frutescens (L.) Britt. var. acuta (Thunb.) Kudo.

-

Preparation: The plant material is air-dried and ground into a fine powder.

-

Extraction Solvent: Dichloromethane (CH₂Cl₂).

-

Procedure:

-

Macerate the powdered plant material with dichloromethane at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.

-

Filter the mixture and collect the filtrate.

-

Repeat the extraction process with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude dichloromethane extract.

-

Chromatographic Separation and Purification

3.2.1. Flash Column Chromatography (Initial Fractionation)

-

Stationary Phase: Silica gel (e.g., 70-230 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate is typically used, starting with a low polarity mixture and gradually increasing the polarity.

-

Procedure:

-

Prepare a silica gel column.

-

Adsorb the crude extract onto a small amount of silica gel to create a dry load.

-

Apply the dry load to the top of the column.

-

Elute the column with the solvent gradient, collecting fractions of a defined volume.

-

Monitor the fractions by thin-layer chromatography (TLC) and test for COX-1 inhibitory activity.

-

Pool the active fractions.

-

3.2.2. Sephadex LH-20 Column Chromatography (Intermediate Purification)

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: A solvent system such as methanol or a mixture of dichloromethane and methanol is commonly employed.

-

Procedure:

-

Swell the Sephadex LH-20 in the chosen mobile phase and pack the column.

-

Dissolve the pooled active fractions from the flash chromatography step in a minimal amount of the mobile phase and apply to the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC and bioassay.

-

Combine the fractions containing the compound of interest.

-

3.2.3. Medium-Pressure Liquid Chromatography (MPLC) (Final Purification)

-

Stationary Phase: Reversed-phase C18 silica gel is a common choice for MPLC of moderately polar compounds.

-

Mobile Phase: A gradient of water and methanol or acetonitrile is typically used.

-

Procedure:

-

Equilibrate the MPLC column with the initial mobile phase conditions.

-

Dissolve the semi-purified sample in the mobile phase and inject it into the MPLC system.

-

Run the elution gradient to separate the components.

-

Monitor the eluent using a UV detector and collect fractions corresponding to the peaks of interest.

-

Analyze the collected fractions for purity (e.g., by HPLC) and confirm the structure of the isolated this compound.

-

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

-

UV Spectroscopy: To determine the ultraviolet absorption maxima.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, NOE, ¹H-¹³C COSY, and HMBC experiments to establish the connectivity and stereochemistry of the molecule.

Quantitative Data

The primary quantitative data available for this compound relates to its biological activity and physicochemical properties. While specific yield data from the isolation process is not detailed in the original publication, typical yields for secondary metabolites from plant material can range from micrograms to milligrams per kilogram of dried plant material.

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₈O₄ | |

| Molecular Weight | 274.31 g/mol | |

| COX-1 Inhibitory Activity (IC₅₀) | 23.2 µM |

Table 1: Physicochemical and Biological Activity Data for this compound.

Mechanism of Action: COX-1 Inhibition

This compound exerts its anti-inflammatory effects primarily through the inhibition of the cyclooxygenase-1 (COX-1) enzyme. COX-1 is a key enzyme in the arachidonic acid cascade, which leads to the production of prostaglandins, important mediators of inflammation, pain, and fever.

The Cyclooxygenase-1 (COX-1) Signaling Pathway

The following diagram illustrates the COX-1 signaling pathway and the point of inhibition by this compound.

Caption: The Cyclooxygenase-1 (COX-1) signaling pathway and inhibition by this compound.

Conclusion and Future Directions

The discovery of this compound as a selective inhibitor of COX-1 from Perilla frutescens underscores the value of natural products in drug discovery. The bioassay-guided isolation approach proved effective in identifying this novel bioactive compound. While the primary mechanism of action appears to be the inhibition of the prostaglandin synthesis pathway, further research is warranted to explore other potential biological targets and signaling pathways that may be modulated by this compound. A more detailed investigation into its in vivo efficacy and safety profile is a crucial next step in evaluating its therapeutic potential. Furthermore, optimizing the isolation protocol to improve the yield of this compound will be essential for facilitating future preclinical and clinical studies. The development of synthetic analogs of this compound could also lead to the discovery of more potent and selective COX-1 inhibitors with improved pharmacological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Two new prenylated 3-benzoxepin derivatives as cyclooxygenase inhibitors from Perilla frutescens var. acuta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase-1 - Wikipedia [en.wikipedia.org]

- 4. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

Perilloxin: A Prenylated 3-Benzoxepin Derivative as a Cyclooxygenase-1 Inhibitor

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Perilloxin, a naturally occurring prenylated 3-benzoxepin derivative. The document details its origin, chemical properties, biological activity, and the experimental methodologies used for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in natural product pharmacology and the exploration of novel anti-inflammatory agents.

Introduction

This compound is a natural compound isolated from the stems of Perilla frutescens var. acuta, a plant with a long history of use in traditional Chinese medicine.[1] Structurally, it belongs to the class of prenylated 3-benzoxepin derivatives.[1] The core of its biological activity, as identified through bioassay-guided fractionation, is its inhibitory effect on cyclooxygenase-1 (COX-1), a key enzyme in the inflammatory pathway.[1] This guide synthesizes the available scientific data on this compound, presenting it in a structured format for easy reference and application in a research and development setting.

Chemical and Physical Properties

This compound is characterized by a specific chemical structure and molecular formula. Along with this compound, a related compound, Dehydrothis compound, was also isolated from the same plant source.[1]

| Property | This compound | Dehydrothis compound |

| Systematic Name | (-)-(R)-5-methoxy-2,3-dihydrofuro[2,3-g][2]benzoxepin | 5-methoxyfuro[2,3-g]benzoxepin |

| Molecular Formula | C₁₆H₁₈O₄ | C₁₆H₁₆O₄ |

| Natural Source | Stems of Perilla frutescens var. acuta | Stems of Perilla frutescens var. acuta |

| Compound Class | Prenylated 3-benzoxepin derivative | Prenylated 3-benzoxepin derivative |

Biological Activity: Cyclooxygenase-1 Inhibition

The primary reported biological activity of this compound is the inhibition of cyclooxygenase-1 (COX-1). COX-1 is a constitutive enzyme that plays a role in various physiological processes, including the production of prostaglandins which are mediators of inflammation. The inhibitory potency of this compound and its analogue, Dehydrothis compound, was determined through in vitro assays.

| Compound | Target | IC₅₀ Value (µM) |

| This compound | Cyclooxygenase-1 (COX-1) | 23.2 |

| Dehydrothis compound | Cyclooxygenase-1 (COX-1) | 30.4 |

The inhibitory activity of these compounds suggests their potential as anti-inflammatory agents.

Experimental Protocols

This compound was isolated from the dichloromethane extract of the stems of Perilla frutescens var. acuta using a bioassay-guided fractionation approach. The process was monitored by an in vitro cyclooxygenase-1 inhibition test. While the exact, detailed protocol for the isolation of this compound is not fully available, a general workflow can be inferred.

References

An In-depth Technical Guide on the Biosynthesis of Perilloxin in Perilla Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding and a proposed biosynthetic pathway of Perilloxin, a bioactive compound isolated from Perilla species. The document details the hypothetical metabolic route, relevant enzymatic activities, and experimental protocols for its study.

Introduction to this compound

This compound is a naturally occurring prenylated 3-benzoxepin derivative found in the stems of Perilla frutescens var. acuta.[1] Structurally, it is identified as (-)-(R)-5-methoxy-2,3-dihydrofuro[2,3-g][2]benzoxepin. This compound, along with its analogue dehydrothis compound, has garnered interest due to its inhibitory activity against cyclooxygenase-1 (COX-1), suggesting its potential as an anti-inflammatory agent.

Proposed Biosynthesis Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, a hypothetical pathway can be proposed based on the well-established biosynthesis of its likely precursors: aromatic compounds from the shikimate and phenylpropanoid pathways, and the prenyl moiety from the terpenoid pathway.

2.1. Formation of the Aromatic Backbone

The core aromatic structure of this compound is likely derived from L-phenylalanine, a product of the shikimate pathway . This pathway converts simple carbohydrate precursors, phosphoenolpyruvate and erythrose 4-phosphate, into chorismate, the branching point for the synthesis of aromatic amino acids.[3][4]

L-phenylalanine then enters the phenylpropanoid pathway . Through a series of enzymatic reactions involving phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), L-phenylalanine is converted to p-coumaroyl-CoA. This intermediate is a central precursor for a vast array of phenolic compounds, including flavonoids and lignans.[5] It is hypothesized that further hydroxylations, methylations, and rearrangements of phenylpropanoid intermediates lead to the formation of the basic benzoxepin skeleton.

2.2. Prenylation of the Aromatic Core

The "prenyl" group in this compound is a dimethylallyl moiety, which is derived from dimethylallyl pyrophosphate (DMAPP) . DMAPP is synthesized through the terpenoid biosynthesis pathways, either the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in the plastids.

A key enzymatic step in the formation of this compound is the attachment of the DMAPP to the benzoxepin precursor. This reaction is catalyzed by a prenyltransferase . While a specific prenyltransferase for this compound biosynthesis has not been identified in Perilla, such enzymes are known to act on a variety of phenolic compounds in plants.

2.3. Cyclization and Final Modifications

Following prenylation, a series of cyclization and modification reactions are proposed to form the final structure of this compound. This would involve the formation of the dihydrofuran ring and potentially other tailoring steps such as hydroxylations and methylations, likely catalyzed by cytochrome P450 monooxygenases and methyltransferases.

Quantitative Data

Currently, there is a lack of quantitative data specifically on the biosynthesis pathway of this compound, such as enzyme kinetics or metabolic flux analysis. The available quantitative information relates to its biological activity.

| Compound | Biological Activity | IC50 Value | Source |

| This compound | Cyclooxygenase-1 (COX-1) Inhibition | 23.2 µM | |

| Dehydrothis compound | Cyclooxygenase-1 (COX-1) Inhibition | 30.4 µM |

Experimental Protocols

4.1. Isolation and Characterization of this compound

This protocol is adapted from the methodology described by Liu et al. (2000).

4.1.1. Extraction and Fractionation

-

Air-dry the stems of Perilla frutescens var. acuta and grind them into a coarse powder.

-

Extract the powdered plant material with dichloromethane (CH2Cl2) at room temperature.

-

Concentrate the extract under reduced pressure to obtain a crude residue.

-

Subject the crude extract to bioassay-guided fractionation using an in vitro cyclooxygenase-1 test to track the active compounds.

4.1.2. Chromatographic Purification

-

Perform column chromatography on the active fractions using silica gel.

-

Elute with a solvent gradient of increasing polarity (e.g., n-hexane-ethyl acetate).

-

Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

4.1.3. Structure Elucidation

-

Characterize the purified compound using a combination of spectroscopic methods:

-

UV Spectroscopy: To determine the ultraviolet absorption maxima.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): Including 1H NMR, 13C NMR, NOE, 1H-13C COSY, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.

-

4.2. In Vitro Cyclooxygenase-1 (COX-1) Inhibition Assay

This is a general protocol for determining the COX-1 inhibitory activity of a purified compound.

4.2.1. Materials

-

COX-1 enzyme (ovine or human)

-

Arachidonic acid (substrate)

-

Hematin (cofactor)

-

L-epinephrine (cofactor)

-

Tris-HCl buffer (pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Indomethacin)

-

Detection system (e.g., ELISA for PGE2, or LC-MS/MS)

4.2.2. Procedure

-

Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.

-

Add the COX-1 enzyme to the reaction mixture and incubate briefly.

-

Add various concentrations of the test compound (this compound) or the positive control to the enzyme mixture and pre-incubate.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 37°C).

-

Terminate the reaction (e.g., by adding a strong acid).

-

Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable detection method.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The biosynthesis of this compound in Perilla species is a complex process that likely involves the interplay of the shikimate, phenylpropanoid, and terpenoid pathways. While a definitive pathway has yet to be established, the proposed route provides a solid foundation for future research. Key areas for further investigation include the identification and characterization of the specific enzymes involved, particularly the prenyltransferase and the enzymes responsible for the formation of the benzoxepin and dihydrofuran rings. Metabolic engineering and tracer studies could provide definitive evidence for the proposed pathway and enable the enhanced production of this promising bioactive compound.

References

- 1. Two new prenylated 3-benzoxepin derivatives as cyclooxygenase inhibitors from Perilla frutescens var. acuta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrated Transcriptome and Metabolome Analyses Reveal Candidate Genes Associate with Phenolic Compound Biosynthesis in Different Varieties of Perilla frutescens - PMC [pmc.ncbi.nlm.nih.gov]

Natural abundance and yield of Perilloxin from plant sources

An In-depth Technical Guide on the Natural Abundance and Yield of Perilloxin and Other Bioactive Compounds from Perilla frutescens

Introduction

Perilla frutescens, a member of the mint family (Lamiaceae), is a traditional herb and food crop widely cultivated in East Asian countries.[1][2][3][4] It is a rich source of a diverse array of bioactive compounds, including phenylpropanoids, flavonoids, terpenoids, and fatty acids, which contribute to its various pharmacological activities such as antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1] This technical guide provides a comprehensive overview of the natural abundance and yield of a specific benzoxepin derivative, this compound, from Perilla frutescens. Given the limited public data on this compound, this guide also details the abundance, extraction protocols, and relevant biological pathways of other major bioactive compounds found in this plant, aimed at researchers, scientists, and drug development professionals.

This compound: A Novel Benzoxepin Derivative

This compound is a novel prenylated 3-benzoxepin derivative isolated from the stems of Perilla frutescens var. acuta. Alongside its derivative, dehydrothis compound, it represents a class of benzoxepin compounds found in this plant species.

Natural Abundance and Source

The primary documented source of this compound is the stems of Perilla frutescens var. acuta. While its presence is confirmed, quantitative data on the natural abundance and yield of this compound from the plant material are not extensively reported in publicly available scientific literature.

Biological Activity

This compound has been identified as a cyclooxygenase-1 (COX-1) inhibitor. In vitro studies have shown that this compound exhibits inhibitory activity against COX-1 with an IC50 value of 23.2 microM. This suggests its potential as an anti-inflammatory agent.

Extraction and Isolation Protocol

This compound was isolated through a bioassay-guided fractionation of the dichloromethane extract of Perilla frutescens var. acuta stems. The general steps for such a protocol would involve:

-

Extraction: The dried and powdered stems of P. frutescens var. acuta are subjected to solvent extraction, specifically with dichloromethane.

-

Fractionation: The crude dichloromethane extract is then fractionated using chromatographic techniques. This could involve column chromatography with silica gel, eluting with a gradient of solvents of increasing polarity.

-

Bioassay-Guided Isolation: Each fraction is tested for its inhibitory activity against cyclooxygenase-1. The active fractions are then subjected to further rounds of purification, likely using high-performance liquid chromatography (HPLC), until the pure compound (this compound) is isolated.

-

Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods such as UV, MS, and NMR (1H, 13C, NOE, 1H-13C COSY, and HMBC).

Major Bioactive Compounds in Perilla frutescens

While data on this compound is scarce, Perilla frutescens is a well-studied source of other significant bioactive compounds, primarily phenolic acids and flavonoids.

Natural Abundance and Yield of Major Phenolic Compounds

The yield of bioactive compounds from Perilla frutescens can vary significantly depending on the cultivar, plant part, and extraction method.

| Compound | Plant Part | Extraction Method | Yield | Reference |

| Rosmarinic Acid | Leaves | Not specified | 5.5677 mg/g | |

| Caffeic Acid | Leaves | Not specified | 0.0375 mg/g | |

| Luteolin | Fruit | Not specified | IC50 7.50 µM (DPPH scavenging) | |

| Apigenin | Fruit | Not specified | - | |

| Total Flavonoids | Leaves | Ultrasonic-assisted ethanol extraction | 9.8 mg/g | |

| Total Phenolics | Seeds | Not specified | 4856.8 µg/g DW |

Experimental Protocols for Major Bioactive Compounds

1. Ultrasonic-Assisted Extraction (UAE) of Flavonoids from Perilla Leaves

-

Plant Material: Dried and powdered leaves of Perilla frutescens.

-

Solvent: 60% ethanol.

-

Procedure:

-

Mix the powdered leaves with the 60% ethanol solvent at a liquid-to-solid ratio of 20:1 (mL/g).

-

Place the mixture in an ultrasonic bath at a temperature of 60°C.

-

Apply ultrasonic treatment for 10 minutes.

-

Follow with flash evaporation for 60 seconds to concentrate the extract.

-

The resulting extract contains the flavonoids.

-

2. Isolation and Purification of Flavonoids using Macroporous Resin

-

Resin Selection: HPD450 macroporous resin is effective for purifying flavonoids from Perilla extract.

-

Procedure:

-

Load the crude flavonoid extract (at a concentration of 0.06 mg/mL) onto the pre-equilibrated macroporous resin column.

-

Wash the column with deionized water to remove impurities.

-

Elute the adsorbed flavonoids with 70% ethanol.

-

Collect the eluate containing the purified flavonoids.

-

Signaling Pathways and Biosynthesis

Inhibition of the Cyclooxygenase (COX) Pathway by this compound

This compound acts as an inhibitor of COX-1. The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.

Caption: this compound's inhibition of the COX-1 enzyme.

General Biosynthetic Pathway of Flavonoids in Perilla frutescens

Flavonoids are synthesized via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine.

Caption: Simplified flavonoid biosynthesis pathway in Perilla.

Conclusion

Perilla frutescens is a valuable source of diverse bioactive compounds with significant pharmacological potential. While the novel compound this compound has been identified as a COX-1 inhibitor, further research is required to quantify its natural abundance and fully elucidate its therapeutic potential. In contrast, other major compounds such as rosmarinic acid and various flavonoids are present in higher quantities and have well-established extraction and isolation protocols. This guide provides a foundational understanding for researchers and professionals in drug development to explore the rich phytochemistry of Perilla frutescens. Future studies should focus on developing standardized methods for the quantification of this compound and exploring its mechanism of action in greater detail.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Perilla frutescens: A Rich Source of Pharmacological Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive Review of Perilla frutescens: Chemical Composition, Pharmacological Mechanisms, and Industrial Applications in Food and Health Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethnomedicinal, Phytochemical and Pharmacological Investigations of Perilla frutescens (L.) Britt - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Biological Profile of Perilloxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Perilloxin, a novel prenylated 3-benzoxepin derivative isolated from the stems of Perilla frutescens var. acuta. This document includes a summary of its mass spectrometry, nuclear magnetic resonance, and ultraviolet spectroscopic data, alongside the experimental protocols for its isolation and characterization. Furthermore, its role as a cyclooxygenase-1 (COX-1) inhibitor is detailed with a corresponding signaling pathway diagram.

Spectroscopic Data of this compound

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The key quantitative data are summarized below.

Table 1: Mass Spectrometry and UV Data for this compound

| Parameter | Value | Reference |

| Molecular Ion Peak (EIMS) | m/z 274 | [1] |

| Molecular Formula | C₁₆H₁₈O₄ | [2] |

| Molecular Weight | 274.31 g/mol | [2] |

| UV λmax (EtOH) | 217 (sh), 237, 355 nm | [1] |

Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| 4.50 | t | 8.8 | H-2 | [1] |

| 3.08 | dd | 16.4, 8.8 | H-3a | |

| 3.01 | dd | 16.4, 9.5 | H-3b | |

| 1.31 | s | CH₃ | ||

| 1.18 | s | CH₃ | ||

| 3.70 | s | OCH₃ | ||

| 5.86 | d | 7.1 | Aromatic H | |

| 5.46 | d | 7.1 | Aromatic H | |

| 5.79 | d | 7.2 | Aromatic H | |

| 5.66 | d | 7.2 | Aromatic H | |

| 6.47 | s | Aromatic H |

Table 3: ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Reference |

| 89.0 | C-2 | |

| 31.2 | C-3 | |

| 71.7 | Quaternary C | |

| 26.2 | CH₃ | |

| 24.2 | CH₃ | |

| 56.8 | OCH₃ |

Note: The original publication mentions 10 unsaturated carbons, including five quaternary carbons and five methine groups, but does not provide all specific chemical shifts for the aromatic region in the summary.

Experimental Protocols

Isolation of this compound

This compound was isolated from the dichloromethane extract of the stems of Perilla frutescens var. acuta. The isolation process involved bioassay-guided fractionation utilizing an in vitro cyclooxygenase-1 test. The separation was achieved through a multi-step chromatographic process.

Spectroscopic Analysis

The structure of this compound was elucidated using a suite of spectroscopic methods:

-

UV Spectroscopy: The UV spectrum was recorded in ethanol.

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) was used to determine the molecular ion peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (CDCl₃). Further structural confirmation was obtained through Nuclear Overhauser Effect (NOE), ¹H-¹³C Correlation Spectroscopy (COSY), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of cyclooxygenase-1 (COX-1), with an IC₅₀ value of 23.2 µM. COX-1 is a key enzyme in the biosynthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that are involved in various physiological processes, including inflammation. By inhibiting COX-1, this compound can block the production of prostaglandins, which is the basis for its anti-inflammatory potential.

References

The Mechanism of Action of Cyclooxygenase Inhibitors: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooxygenase (COX) enzymes are key mediators of inflammation and pain, making them a critical target for therapeutic intervention. This technical guide provides an in-depth exploration of the mechanism of action of COX inhibitors, intended for researchers, scientists, and professionals in drug development. It covers the fundamental biochemistry of COX enzymes, the molecular basis of their inhibition, quantitative analysis of inhibitor potency, and detailed experimental protocols for in vitro assessment. This document serves as a comprehensive resource for the evaluation and development of novel COX inhibitors.

Introduction to Cyclooxygenase (COX) Enzymes

The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes. These include maintaining the integrity of the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.[3][4]

-

COX-2: In contrast, COX-2 is an inducible enzyme that is upregulated in response to pro-inflammatory stimuli such as cytokines and growth factors.[5] Its activity leads to the production of prostaglandins that mediate inflammation, pain, and fever.

The therapeutic action of anti-inflammatory drugs is primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are associated with the inhibition of COX-1. This understanding has driven the development of COX-2 selective inhibitors.

The Arachidonic Acid Cascade and COX Inhibition

Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes. This process is a central part of the inflammatory response.

dot

Caption: The Arachidonic Acid Cascade and the Site of Action for COX Inhibitors.

The mechanism of COX inhibition can be classified based on the selectivity for the isoforms and the nature of the enzyme-inhibitor interaction. Non-selective NSAIDs inhibit both COX-1 and COX-2, while COX-2 selective inhibitors (coxibs) primarily target the COX-2 isoform. The binding of these inhibitors to the active site of the enzyme prevents arachidonic acid from being converted to PGH2, thereby reducing the production of inflammatory prostaglandins.

Quantitative Analysis of COX Inhibitor Potency

The potency of a COX inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity of an inhibitor for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 15 | 0.04 | 375 | |

| Rofecoxib | >1000 | 0.018 | >55,555 | |

| Meloxicam | 2.5 | 0.25 | 10 | |

| Diclofenac | 0.7 | 0.07 | 10 | |

| Ibuprofen | 5 | 10 | 0.5 | |

| Naproxen | 2 | 5 | 0.4 | |

| Aspirin | 1.5 | 250 | 0.006 |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the IC50 values of a test compound for COX-1 and COX-2.

4.1. Materials and Reagents

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme cofactor

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compound (e.g., "this compound") dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1)

-

Detection reagent (e.g., a fluorometric or colorimetric probe that reacts with PGG2)

-

96-well microplate

-

Microplate reader

4.2. Assay Procedure

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the reaction buffer containing the heme cofactor.

-

Compound Dilution: Prepare a serial dilution of the test compound in the reaction buffer.

-

Incubation: Add the enzyme solution to the wells of the 96-well plate, followed by the addition of the test compound dilutions or controls. Incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Detection: After a set reaction time (e.g., 5 minutes), stop the reaction and add the detection reagent.

-

Measurement: Measure the signal (fluorescence or absorbance) using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

dot

Caption: Experimental Workflow for an In Vitro COX Inhibition Assay.

Structure-Activity Relationships (SAR) of COX Inhibitors

The development of selective COX-2 inhibitors has been guided by understanding the structural differences between the two isoforms. The active site of COX-2 is approximately 20% larger than that of COX-1, and it possesses a side pocket that is absent in COX-1. Many COX-2 selective inhibitors are designed to have a bulky side group that can fit into this side pocket, thereby preventing their binding to the more constricted active site of COX-1.

dot

Caption: Logical Flow for Structure-Activity Relationship Studies of COX Inhibitors.

Conclusion

The inhibition of cyclooxygenase enzymes remains a cornerstone of anti-inflammatory therapy. A thorough understanding of the mechanism of action, guided by robust quantitative data and well-defined experimental protocols, is essential for the successful development of new and improved COX inhibitors. This guide provides a foundational framework for researchers to investigate novel compounds, such as a hypothetical "this compound," and to advance the field of anti-inflammatory drug discovery. Future research will likely focus on developing inhibitors with even greater selectivity and improved safety profiles, potentially by exploring allosteric binding sites or targeting downstream pathways.

References

Perilloxin's Inhibitory Effects on Cyclooxygenase Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current scientific understanding of Perilloxin's inhibitory effects on cyclooxygenase (COX) enzymes. It is intended for an audience with a professional background in pharmacology, biochemistry, and drug development. This document synthesizes the available data on this compound, outlines relevant experimental methodologies, and presents key concepts through structured data and visualizations.

Introduction to this compound and Cyclooxygenase Inhibition

This compound is a novel prenylated 3-benzoxepin derivative that has been isolated from the stems of Perilla frutescens var. acuta.[1] This plant has a long history of use in traditional Chinese medicine for various ailments, suggesting the presence of bioactive compounds with therapeutic potential.[1]

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function. COX-2, on the other hand, is typically induced by inflammatory stimuli and is a primary target for anti-inflammatory drugs. The differential inhibition of these two enzymes is a critical factor in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.

Quantitative Data on this compound's Inhibitory Activity

Current research has identified this compound as an inhibitor of the COX-1 enzyme. Bioassay-guided fractionation of extracts from Perilla frutescens var. acuta led to the isolation of this compound and the determination of its inhibitory concentration.[1]

The available quantitative data for this compound's inhibitory activity is summarized in the table below. It is important to note that, to date, the inhibitory effect of this compound on the COX-2 enzyme has not been reported in the scientific literature.

| Compound | Target Enzyme | IC50 Value (µM) | Source |

| This compound | COX-1 | 23.2 | [1] |

| This compound | COX-2 | Not Reported | - |

IC50: The half maximal inhibitory concentration, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Experimental Protocols

A detailed understanding of the methodologies used to determine the inhibitory effects of compounds like this compound is crucial for the replication and advancement of research.

In Vitro Cyclooxygenase-1 (COX-1) Inhibition Assay

The inhibitory activity of this compound against COX-1 was determined using an in vitro enzyme assay. The following protocol is based on the methodology described in the primary literature.

Objective: To determine the IC50 value of a test compound (e.g., this compound) against the COX-1 enzyme.

Materials:

-

COX-1 enzyme (e.g., from ram seminal vesicles)

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

Reference inhibitor (e.g., Indomethacin)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Detection system to measure prostaglandin formation (e.g., radioimmunoassay, enzyme immunoassay, or LC-MS)

Procedure:

-

Enzyme Preparation: The COX-1 enzyme is prepared and stored according to the manufacturer's instructions.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the reaction buffer, cofactors, and the COX-1 enzyme.

-

Incubation with Inhibitor: The test compound (this compound) at various concentrations is pre-incubated with the enzyme mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for binding to the enzyme.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination: After a specific incubation time (e.g., 10 minutes), the reaction is terminated, typically by the addition of an acid (e.g., HCl or formic acid).

-

Quantification of Prostaglandins: The amount of prostaglandin (e.g., PGE2) produced is quantified using a suitable detection method.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

General Protocol for In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

While specific data for this compound's effect on COX-2 is unavailable, the following is a general and widely adopted protocol for assessing the inhibitory activity of a compound against the COX-2 enzyme.

Objective: To determine the IC50 value of a test compound against the COX-2 enzyme.

Materials:

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compound

-

Selective COX-2 inhibitor as a reference (e.g., Celecoxib)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Cofactors (e.g., hematin, glutathione)

-

Detection system to measure prostaglandin formation (e.g., ELISA or LC-MS/MS)

Procedure:

-

Enzyme Activation: The recombinant COX-2 enzyme is typically activated by pre-incubation with a heme cofactor in the reaction buffer.

-

Inhibitor Incubation: The test compound is added at a range of concentrations to the activated enzyme and incubated for a specified time to allow for inhibitor-enzyme interaction.

-

Substrate Addition: The reaction is started by adding arachidonic acid.

-

Reaction Quenching: The reaction is stopped after a defined period by adding a quenching solution (e.g., a solution of a stable isotope-labeled internal standard in an organic solvent).

-

Prostaglandin Measurement: The concentration of a specific prostaglandin, often PGE2, is measured using a sensitive and specific method like a commercially available enzyme immunoassay (EIA) kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

IC50 Calculation: The IC50 value is calculated by determining the concentration of the test compound that causes a 50% reduction in prostaglandin production compared to the vehicle control.

Visualizing the Mechanisms and Workflows

Diagrams are essential tools for illustrating complex biological pathways and experimental procedures. The following visualizations have been created using the Graphviz DOT language to adhere to the specified requirements.

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of this compound on COX-1.

Caption: A generalized experimental workflow for determining the IC50 of a compound against COX enzymes.

Conclusion and Future Directions

This compound has been identified as a novel natural product with inhibitory activity against the COX-1 enzyme. The currently available data indicates a moderate potency with an IC50 value of 23.2 µM. However, a significant gap in our understanding remains, as its activity against the COX-2 isoform has not yet been elucidated.

For drug development professionals and researchers, the following steps are recommended:

-

Determine the COX-2 Inhibitory Activity: The immediate priority is to perform in vitro assays to determine the IC50 value of this compound against the COX-2 enzyme. This will allow for the calculation of a selectivity index (COX-2 IC50 / COX-1 IC50) and provide a clear picture of its potential as a selective or non-selective COX inhibitor.

-

Elucidate the Mechanism of Action: Further studies are needed to understand the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to explore the binding interactions of this compound with the active sites of both COX isoforms through molecular docking and structural biology studies.

-

In Vivo Efficacy and Safety: Should this compound demonstrate favorable in vitro activity and selectivity, subsequent studies in animal models of inflammation and pain will be necessary to evaluate its in vivo efficacy, pharmacokinetics, and safety profile, particularly concerning gastrointestinal and cardiovascular side effects.

The discovery of this compound adds to the growing list of bioactive compounds from natural sources that warrant further investigation. Its unique 3-benzoxepin structure may serve as a scaffold for the development of new anti-inflammatory agents. A comprehensive characterization of its pharmacological profile is a critical next step in realizing its therapeutic potential.

References

Preliminary In Vitro Screening of Perilloxin's Biological Activities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perilloxin, a novel prenylated 3-benzoxepin derivative isolated from the stems of Perilla frutescens var. acuta, has emerged as a compound of interest for its potential therapeutic applications.[1][2][3][4] The genus Perilla is well-documented for its rich phytochemical profile, exhibiting a wide array of biological activities including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.[5] This technical guide provides a comprehensive overview of the preliminary in vitro screening of this compound's biological activities. Due to the nascent stage of research on isolated this compound, this document also extrapolates potential activities based on the well-studied biological effects of Perilla frutescens extracts and its other prominent constituents, such as rosmarinic acid, luteolin, and perillyl alcohol. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, summarized quantitative data, and visual representations of relevant biological pathways and workflows.

Anti-inflammatory Activity

The most definitive in vitro biological activity reported for isolated this compound is its anti-inflammatory action through the inhibition of cyclooxygenase-1 (COX-1).

Quantitative Data: Cyclooxygenase-1 Inhibition

| Compound | Source | Assay | Target | IC50 (µM) |

| This compound | Stems of Perilla frutescens var. acuta | In vitro Cyclooxygenase-1 Assay | COX-1 | 23.2 |

| Dehydrothis compound | Stems of Perilla frutescens var. acuta | In vitro Cyclooxygenase-1 Assay | COX-1 | 30.4 |

Experimental Protocol: In Vitro Cyclooxygenase-1 (COX-1) Inhibition Assay

This protocol is based on the bioassay-guided fractionation used for the isolation of this compound.

-

Enzyme Preparation: Ovine COX-1 is prepared and purified from ram seminal vesicles.

-

Reaction Mixture: The reaction mixture contains Tris-HCl buffer (pH 8.0), EDTA, phenol, and hematin.

-

Test Compound Incubation: this compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme solution for a specified period (e.g., 10 minutes) at room temperature.

-

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid as the substrate.

-

Measurement of Oxygen Consumption: The COX-1 activity is determined by measuring the initial rate of oxygen consumption using a polarographic oxygen electrode.

-

IC50 Calculation: The concentration of this compound that causes 50% inhibition of COX-1 activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Signaling Pathway: Cyclooxygenase (COX) Pathway

Potential Cytotoxic Activity

While direct cytotoxic data for isolated this compound is not yet available, various extracts of Perilla frutescens and its other constituents have demonstrated cytotoxic effects against several cancer cell lines. This suggests that this compound may also possess cytotoxic properties worth investigating.

Quantitative Data: Cytotoxicity of Perilla Constituents

| Compound/Extract | Cell Line | Assay | IC50 |

| Ethanolic Leaf Extract | Human Osteosarcoma (MG-63) | MTT | Not specified |

| Ethanolic Leaf Extract | Tumor Keratinocytes (A431) | MTT | Not specified |

| Perillyl Alcohol | Human Osteosarcoma (MG-63) | Not specified | Greater cytotoxicity than extracts |

| Tormentic Acid | Human Leukemia (HL-60) | Not specified | 12-48 µM |

| Oleanolic Acid | Human Leukemia (HL-60) | Not specified | 12-48 µM |

Experimental Protocol: MTT Cytotoxicity Assay

This is a standard colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells (e.g., HeLa, HepG2, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for 24, 48, or 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is determined as the concentration of the compound that inhibits 50% of cell growth compared to the control.

Potential Antioxidant Activity

Extracts from Perilla frutescens are known to possess significant antioxidant properties, largely attributed to their high content of phenolic compounds like rosmarinic acid. It is plausible that this compound contributes to the overall antioxidant capacity of the plant.

Quantitative Data: Antioxidant Activity of Perilla Constituents

| Compound/Extract | Assay | Result |

| Rosmarinic Acid | DPPH Scavenging | IC50: 8.61 µM |

| Luteolin | DPPH Scavenging | IC50: 7.50 µM |

| Ethanolic Leaf Extract | Iron Chelating Capacity | Concentration-dependent increase |

| Ethanolic Leaf Extract | Hydroxyl Radical Scavenging | Concentration-dependent increase |

| Ethanolic Leaf Extract | Superoxide Anion Scavenging | Concentration-dependent increase |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Sample Preparation: A methanolic solution of the test compound (this compound) is prepared at various concentrations.

-

Reaction Mixture: The sample solution is mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

-

Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.

-

IC50 Determination: The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Potential Antimicrobial Activity

Perilla frutescens extracts have been shown to have antimicrobial activity against a range of bacteria. The potential of this compound as an antimicrobial agent is an area for future investigation.

Quantitative Data: Antimicrobial Activity of Perilla Constituents

| Extract/Compound | Microorganism | Assay | MIC |

| Luteolin | Oral cariogenic streptococci | Not specified | Strongest among phenolics |

| Ethyl Acetate Fraction | Staphylococcus aureus | Not specified | Active |

| Ethyl Acetate Fraction | Bacillus subtilis | Not specified | Active |

| Ethyl Acetate Fraction | Pseudomonas aeruginosa | Not specified | Active |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Modulation of Signaling Pathways

While direct evidence for this compound is lacking, other bioactive compounds from Perilla frutescens are known to modulate key inflammatory signaling pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

MAPK Signaling Pathway

General Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for the preliminary in vitro screening of a natural product like this compound.

Conclusion and Future Directions

The preliminary in vitro data on isolated this compound, specifically its COX-1 inhibitory activity, provides a strong rationale for its further investigation as a potential anti-inflammatory agent. The broader biological activities of Perilla frutescens extracts and its other constituents suggest that this compound may also possess valuable cytotoxic, antioxidant, and antimicrobial properties.

Future research should focus on:

-

Comprehensive In Vitro Profiling: A systematic screening of pure this compound for its cytotoxic effects against a panel of cancer cell lines, its antioxidant capacity using various assays, and its antimicrobial spectrum.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound, particularly its effects on the NF-κB and MAPK pathways.

-

In Vivo Studies: Following promising in vitro results, in vivo studies in appropriate animal models will be crucial to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

This technical guide serves as a starting point for these future investigations, providing the necessary background, protocols, and conceptual frameworks to advance the study of this compound as a potential therapeutic lead compound.

References

- 1. Dehydrothis compound | CAS:263241-09-4 | Manufacturer ChemFaces [chemfaces.com]

- 2. [PDF] TLC bioautography-guided isolation of antioxidants from fruit of Perilla frutescens var. acuta | Semantic Scholar [semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Two new prenylated 3-benzoxepin derivatives as cyclooxygenase inhibitors from Perilla frutescens var. acuta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessing the Antioxidant Properties, In Vitro Cytotoxicity and Antitumoral Effects of Polyphenol-Rich Perilla leaves Extracts - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogs of Perilloxin in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perilloxin, a benzoxepin derivative isolated from Perilla frutescens, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known structural analogs of this compound found in nature, with a primary focus on compounds identified from its source organism. Due to the limited information on a wide range of naturally occurring this compound analogs, this document summarizes the current knowledge on closely related compounds and other major phytochemicals co-existing in Perilla frutescens. This guide includes available quantitative data, general experimental protocols for phytochemical investigation of the plant, and visualizations of a representative experimental workflow and a plausible signaling pathway to facilitate further research and drug discovery efforts.

Introduction to this compound

This compound is a natural compound characterized by a dihydrofuro[3,2-i][1]benzoxepin core structure. It has been identified in the stems of Perilla frutescens (L.) Britt., a plant widely used in traditional medicine and cuisine in East Asia.[1][2][3] The unique heterocyclic system of this compound makes it an interesting scaffold for medicinal chemistry and drug development.

Known Structural Analogs of this compound

Currently, the public scientific literature primarily identifies one other closely related structural analog of this compound from Perilla frutescens.

Dehydrothis compound

Dehydrothis compound is a direct structural analog of this compound, also found in the stems of P. frutescens.[2] As the name suggests, it is a dehydrogenated form of this compound. The presence of both compounds suggests a potential biosynthetic relationship.

Table 1: Known Natural Structural Analogs of this compound

| Compound Name | Chemical Structure | Natural Source | Reference |

| This compound | C16H18O4 | Perilla frutescens (stems) | |

| Dehydrothis compound | Not available in search results | Perilla frutescens (stems) |

Co-occurring Phytochemicals in Perilla frutescens

While not strict structural analogs of the benzoxepin class, Perilla frutescens is a rich source of a diverse array of other phytochemicals. Understanding these co-occurring compounds is crucial as they may exhibit synergistic or independent biological activities. These compounds can be broadly categorized as terpenoids, flavonoids, and phenolic acids.

Table 2: Major Phytochemicals Identified in Perilla frutescens

| Class | Compound Name | Natural Source (Plant Part) | Reported Biological Activity | Reference |

| Terpenoids | Perillaldehyde | Leaves (Essential Oil) | Antimicrobial, Anti-inflammatory | |

| Limonene | Leaves (Essential Oil) | Anticancer, Antioxidant, Antiviral | ||

| Perilla Ketone | Essential Oil | Antitumor, Antifungal, Anti-inflammatory | ||

| Isoegomaketone | Essential Oil | Antitumor, Anti-inflammatory | ||

| Flavonoids | Luteolin | Leaves | Anticancer, Anti-inflammatory | |

| Apigenin | Leaves | Antiallergic | ||

| Phenolic Acids | Rosmarinic Acid | Leaves | Anticancer, Anti-inflammatory, Antiallergic |

Quantitative Data

Quantitative data on the biological activities of this compound and its direct analogs are scarce in the provided search results. However, some data is available for other compounds and extracts from Perilla frutescens.

Table 3: Selected Quantitative Biological Data for Perilla frutescens Compounds

| Compound/Extract | Assay | Cell Line/Model | Result (IC50) | Reference |

| Perilla Ketone | Antitumor Activity | Human gastric adenocarcinoma MGC-803 cells | 17.82 ± 5.12 µg/mL | |

| Perilla Ketone | Antitumor Activity | Human non-small cell lung cancer A549 cells | 21.31 ± 0.98 µg/mL | |

| PDMF (from P. frutescens) | Histamine Release Suppression | RBL-2H3 cells | 68.5 µM |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound were not available in the search results. However, a general workflow for the phytochemical analysis of Perilla frutescens can be outlined.

General Workflow for Phytochemical Investigation of Perilla frutescens

-

Plant Material Collection and Preparation: Fresh stems of Perilla frutescens are collected, washed, air-dried, and then powdered.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using methanol or ethanol, at room temperature for an extended period. The extract is then filtered and concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to yield different fractions.

-

Isolation and Purification: Each fraction is subjected to various chromatographic techniques, including column chromatography over silica gel or Sephadex, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure compounds.

-

Structural Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

General workflow for phytochemical analysis.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not detailed in the provided search results, many compounds from Perilla frutescens, such as perilla ketone and rosmarinic acid, are reported to have anti-inflammatory effects. A plausible anti-inflammatory signaling pathway that could be investigated for this compound and its analogs is the inhibition of the NF-κB pathway.

Hypothesized anti-inflammatory signaling pathway.

Conclusion and Future Directions

The study of natural structural analogs of this compound is still in its early stages. While Dehydrothis compound has been identified, the chemical space of related benzoxepin and dihydrofurobenzoxepin compounds in nature remains largely unexplored. Future research should focus on:

-

Broader Screening: Investigating other species within the Lamiaceae family and beyond for novel this compound analogs.

-

Biosynthetic Studies: Elucidating the biosynthetic pathway of this compound in P. frutescens to identify precursor molecules and related enzymatic products.

-

Pharmacological Evaluation: Conducting detailed in vitro and in vivo studies to determine the biological activities and mechanisms of action of pure this compound and its analogs.

-

Synthetic Chemistry: Developing synthetic routes to this compound and its analogs to enable further structure-activity relationship (SAR) studies.

This guide provides a foundational overview for researchers and professionals in drug development, highlighting the current knowledge and outlining key areas for future investigation into this promising class of natural products.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current literature on perilloxin and other bioactive benzoxepin derivatives. Benzoxepins, a class of seven-membered heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse and potent pharmacological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in drug discovery and development.

Introduction to this compound and Benzoxepins

This compound is a naturally occurring benzoxepin derivative first isolated from the stems of Perilla frutescens var. acuta.[1][2] It belongs to a larger class of compounds known as benzoxepins, which are characterized by a benzene ring fused to an oxepine ring. The benzoxepin scaffold is a "privileged structure" in medicinal chemistry, as its derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3] This review will focus on this compound and related benzoxepins, exploring their synthesis, biological effects, and mechanisms of action.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activities of this compound and other selected benzoxepin derivatives. This allows for a clear comparison of their potency and selectivity across various biological targets.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of this compound and Dehydrothis compound

| Compound | Target | IC50 (µM) | Source |

| This compound | COX-1 | 23.2 | [1][2] |

| Dehydrothis compound | COX-1 | 30.4 |

Table 2: Anticancer and Antioxidant Activities of Selected Dibenzo[b,f]oxepine Derivatives

| Compound | Biological Activity | Cell Line/Assay | IC50 (µM) | Source |

| Bauhiniastatin 4 | DPPH radical scavenging | - | 32.7 | |

| Artocarpol A | Superoxide formation inhibition | PMA-stimulated rat neutrophils | 13.7 |

Table 3: Antiproliferative and Estrogen Receptor (ER) Binding Activities of Benzoxepin-Derived SERMs

| Compound | Biological Activity | Cell Line/Assay | IC50 (nM) | Source |

| Benzoxepin Derivative (4-fluoro substituent) | ERβ binding affinity | ERβ competitive binding assay | - | |

| Various Benzoxepin Derivatives | Antiproliferative activity | MCF-7 human breast cancer cells | Nanomolar range |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound and related benzoxepins.

Synthesis of Benzoxepin Derivatives

The synthesis of the benzoxepin core can be achieved through various strategies. Below is a representative protocol adapted from the literature for the synthesis of a substituted benzoxepin derivative, illustrating a common synthetic route.

General Protocol for the Synthesis of a Furo[2,3-g]benzoxepin Derivative:

-

Step 1: Synthesis of the Benzofuran Core. A suitably substituted phenol can be reacted with an α-halo-ketone to form a 2-acylphenoxy ether. Intramolecular cyclization, often under acidic or basic conditions, yields the benzofuran ring system.

-

Step 2: Introduction of the Oxepine Ring Precursor. The benzofuran core is then functionalized to introduce a side chain that will form the seven-membered oxepine ring. This can be achieved through various reactions, such as alkylation or acylation at a specific position on the benzofuran ring.

-

Step 3: Ring-Closing Metathesis (RCM) or Intramolecular Cyclization. A common and powerful method for forming the seven-membered oxepine ring is Ring-Closing Metathesis (RCM) of a diene precursor using a ruthenium-based catalyst (e.g., Grubbs' catalyst). Alternatively, intramolecular Williamson ether synthesis or other cyclization strategies can be employed.

-

Step 4: Final Functional Group Manipulations. Following the formation of the core benzoxepin structure, final modifications, such as the introduction or modification of substituents, are performed to yield the target molecule.

Below is a DOT script for a generalized workflow for the synthesis of a benzoxepin derivative.

Cyclooxygenase (COX) Inhibition Assay

The following protocol is a standard method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2 enzymes.

-

Materials:

-

COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Assay buffer (e.g., Tris-HCl)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Positive control (e.g., indomethacin, celecoxib)

-

Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare solutions of the test compounds and positive control at various concentrations.

-

In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and heme to each well.

-

Add the test compounds or positive control to the respective wells. A solvent control (DMSO) should also be included.

-

Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.

-

Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

-

Immediately add the detection reagent.

-

Measure the absorbance or fluorescence at regular intervals using a microplate reader to determine the rate of reaction.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Below is a DOT script outlining the workflow for the COX inhibition assay.

Signaling Pathways

While the direct molecular targets of this compound, other than COX-1, are not yet fully elucidated, studies on extracts from Perilla frutescens suggest the involvement of key inflammatory signaling pathways. The anti-inflammatory and other biological effects of compounds from this plant may be mediated through the modulation of pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways.

Hypothetical Mechanism of Action of this compound

Based on its known COX-1 inhibitory activity and the broader effects of Perilla frutescens extracts, a hypothetical signaling pathway for this compound's anti-inflammatory action can be proposed. This compound may inhibit the production of prostaglandins from arachidonic acid by blocking COX-1. Prostaglandins are key mediators of inflammation. Furthermore, it is plausible that this compound, like other compounds from Perilla frutescens, could modulate upstream signaling cascades that regulate the expression of inflammatory genes.

The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory effects of this compound.

Pharmacokinetic Properties (ADME)

Experimental pharmacokinetic data for this compound is not currently available in the literature. However, in silico tools can be used to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions are valuable for assessing the drug-likeness of a compound in the early stages of drug discovery.

Table 4: Predicted ADME Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 274.31 g/mol | Good (within Lipinski's rule of 5) |

| LogP | ~2.5-3.0 | Good oral bioavailability predicted |

| Hydrogen Bond Donors | 1 | Good (within Lipinski's rule of 5) |

| Hydrogen Bond Acceptors | 4 | Good (within Lipinski's rule of 5) |

| Polar Surface Area (PSA) | ~50-60 Ų | Good cell permeability predicted |

| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier Permeation | Yes | May cross the blood-brain barrier |

| CYP450 Inhibition | Potential inhibitor of some isoforms | Potential for drug-drug interactions |

Note: These values are predictions from in silico models and require experimental validation.

Conclusion and Future Directions

This compound and related benzoxepins represent a promising class of bioactive compounds with potential therapeutic applications, particularly in the area of anti-inflammatory drug discovery. The available data, though limited, highlights their ability to inhibit key enzymes in the inflammatory cascade. Future research should focus on several key areas:

-

Elucidation of the full pharmacological profile of this compound: Comprehensive screening against a wider range of biological targets is needed to identify its full therapeutic potential and any potential off-target effects.

-

Structure-Activity Relationship (SAR) studies: The synthesis and biological evaluation of a library of this compound analogues will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

-

Investigation of the precise mechanism of action: Further studies are required to confirm the direct interaction of this compound with signaling pathways such as p38 MAPK and PI3K/AKT.

-

In vivo efficacy and pharmacokinetic studies: Preclinical studies in animal models are necessary to validate the in vitro findings and to determine the in vivo ADME properties of this compound and its derivatives.

This technical guide provides a solid foundation for researchers interested in this compound and the broader class of benzoxepins. The compiled data, protocols, and pathway diagrams are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

- 1. A peroxiredoxin-P38 MAPK scaffold increases MAPK activity by MAP3K-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extract of Perilla Frutescens Inhibits Tumor Proliferation of HCC via PI3K/AKT Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Bioassay-Guided Fractionation of Perilloxin

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a comprehensive protocol for the bioassay-guided fractionation of Perilloxin, a bioactive benzoxepin derivative found in the stems of Perilla frutescens.[1][2][3] This protocol is designed to guide researchers through the extraction, fractionation, and isolation of this compound, with a focus on identifying its potential anti-inflammatory and cytotoxic activities. The methodologies outlined herein are based on established principles of natural product chemistry and pharmacology, providing a robust framework for the discovery and characterization of this compound as a potential therapeutic agent.